Carbonic acid methylbiphenyl-4-yl ester
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Overview
Description
Carbonic acid methylbiphenyl-4-yl ester is a fragrance ingredient that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These fragrance ingredients are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .
Synthesis Analysis
The synthesis of carbonic acid methylbiphenyl-4-yl ester involves the reaction of an aryl alkyl alcohol with a simple carboxylic acid. Although the specific synthesis process for this compound is not detailed in the provided data, it is part of a broader class of chemical reactions used to produce AAASAE fragrance ingredients .
Molecular Structure Analysis
While the molecular structure of carbonic acid methylbiphenyl-4-yl ester is not explicitly described in the provided papers, it can be inferred that the compound includes a biphenyl moiety as part of its structure. This is based on the general naming convention of esters and the mention of 4'-n-alkoxybiphenyl-4-carboxylic acids in the synthesis of related compounds, which suggests a biphenyl core structure .
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions of carbonic acid methylbiphenyl-4-yl ester. However, as an ester, it would be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The reactivity of this compound would also be influenced by the presence of the biphenyl group, which could affect its stability and reaction pathways .
Physical and Chemical Properties Analysis
The physical properties of carbonic acid methylbiphenyl-4-yl ester include its state at room temperature, solubility, and volatility, which are relevant to its use as a fragrance. The compound has been evaluated for acute toxicity, skin irritation, and skin sensitization, indicating that its safety profile has been considered in the context of its use in fragrances. However, the specific values for these properties are not provided in the abstracts .
The esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, which are structurally related to carbonic acid methylbiphenyl-4-yl ester, have been shown to exhibit numerous smectic phases, including the rare smectic F phase. This suggests that the compound may have interesting liquid crystalline properties, which could be relevant for materials science applications. The smectic phases of these compounds are reported to be insensitive to small changes in molecular structure, which is in contrast to the sensitivity observed in other homologous series .
Scientific Research Applications
Chemoenzymatic Epoxidation of Alkenes
Carbonic acid methyl ester, generated through lipase-catalyzed perhydrolysis of dimethyl carbonate with hydrogen peroxide, is utilized in situ for the selective and efficient epoxidation of olefins. This process, known as “acid-free” Prileshajev epoxidation, is particularly beneficial for the epoxidation of acid-sensitive substrates, exemplified by β-pinene. The byproduct, carbonic acid monomethylester, decomposes into carbon dioxide and methanol, highlighting a sustainable approach in organic synthesis (Rüsch gen. Klaas & Warwel, 1999).
Mesomorphism in Ester Imide Derivatives
Research into 4-[(4'-decyloxybiphenyl-4-yl)-oxycarbonyl]-phthalimide acetic acid methyl ester and its derivatives has shown the formation of modulated smectic C phases when changes are introduced into the biphenyl group or the nitrogen-attached substituent. The introduction of a polar group was found to suppress smectogenic properties, with compounds forming nematic phases only when polar groups like —COO- or —CHN- are inserted between phenyl rings (Białecka-Florjańczyk et al., 2000).
Photocatalytic Applications in Solar Cells
Incorporating graphitic carbon nitride (g‐C3N4) quantum dots into bulk-heterojunction polymer solar cells, where carbonic acid methyl esters could potentially be involved as components, leads to significant efficiency enhancements. The doping with C3N4 quantum dots results in improved interfacial contact, facilitated photoinduced electron transfer, enhanced conductivity, and improved charge transport, demonstrating the versatility of carbonic acid methyl esters in advanced material applications (Chen et al., 2016).
Alkyl-Alkyl Cross-Coupling Reactions
A study demonstrates a nickel-catalyzed reaction that forms carbon-carbon bonds using redox-active esters and alkylzinc reagents. This process, which could involve carbonic acid methyl esters as substrates or intermediates, enables the formation of C-C bonds without the need for adjacent functional groups, showcasing the role of such esters in facilitating new connections in organic synthesis (Qin et al., 2016).
Carbon Dioxide Utilization
Carbonic acid methyl esters, through their reactive ester groups, may participate in reactions with carbon dioxide in the presence of catalysts to produce valuable chemicals such as formic acid, methanol, and dimethyl carbonate. Such processes highlight the potential of carbonic acid methyl esters in carbon dioxide capture and conversion technologies, contributing to sustainable chemical synthesis (Omae, 2006).
Future Directions
The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The addition of carboxylic acids to olefins is an important method to produce esters in the industry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
properties
IUPAC Name |
methyl (4-phenylphenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTWTKWHLPURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid methylbiphenyl-4-yl ester |
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